(3-(Dimethylamino)propyl)triphenylphosphonium bromide
Overview
Description
(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C23H27BrNP. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as a phase-transfer catalyst, facilitating reactions between immiscible phases.
Mechanism of Action
Target of Action
It has been used in the synthesis of topoisomerase i-targeting antitumor agents , suggesting that it may interact with topoisomerase I, an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.
Mode of Action
It is known to be a reactant in the preparation of various compounds . For instance, it has been used in the Wittig reaction with benzaldehyde , a common method for the synthesis of alkenes from aldehydes or ketones.
Biochemical Pathways
The compound has been used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antimitotic agent that stabilizes microtubules. Therefore, it can be inferred that the compound may indirectly affect the microtubule dynamics and cell division processes.
Result of Action
The compound has been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons. Therefore, the compound may indirectly contribute to the modulation of neuronal activity.
Action Environment
The compound is recommended to be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of topoisomerase I-targeting antitumor agents and diphenyl amine based sodium channel blockers
Cellular Effects
Given its use in the preparation of antitumor agents and sodium channel blockers , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-(Dimethylamino)propyl)triphenylphosphonium bromide involves a multi-step synthesis process:
Step 1: Toluene is pumped into a reaction kettle, and triphenyl phosphine is added manually. 1,3-dibromopropane is then added dropwise at a relatively high speed. The mixture is refluxed for 5-6 hours at 80°C, followed by cooling, filtering, and drying to obtain an intermediate product.
Step 2: Methanol is pumped into the reaction kettle, and the intermediate product is added. A dimethylamine aqueous solution is added dropwise, and the reaction is performed for 10-14 hours at 50°C. After the reaction, methanol is evaporated to dryness.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)propyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Wittig Reactions: It is commonly used in Wittig reactions with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and bases such as sodium hydride.
Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound.
Major Products
The major products formed from these reactions include alkenes and other substituted phosphonium compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-(Dimethylamino)propyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
Uniqueness
(3-(Dimethylamino)propyl)triphenylphosphonium bromide is unique due to its dimethylamino group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWPSKSQQSJKKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580684 | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-96-9 | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18355-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main challenge in scaling up the production of (3-(Dimethylamino)propyl)triphenylphosphonium bromide?
A1: The primary challenge in scaling up the production was ensuring process safety and product quality. [] The research team addressed this by simulating the reaction to understand heat production and byproduct formation using kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements. [] This approach allowed them to establish safe operating conditions for large-scale production while maintaining high product quality. []
Q2: How did the researchers determine the kinetic parameters for the amination reaction?
A2: The research article mentions that kinetic parameters were determined using laboratory experiments and reaction calorimeter measurements. [] Unfortunately, the specific experimental details and methodologies used for these measurements are not described within the provided abstract.
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